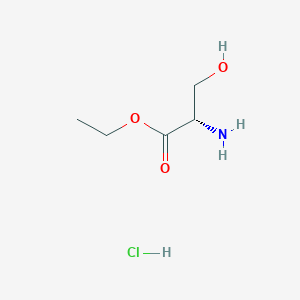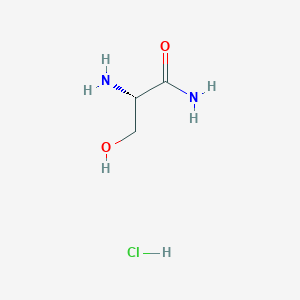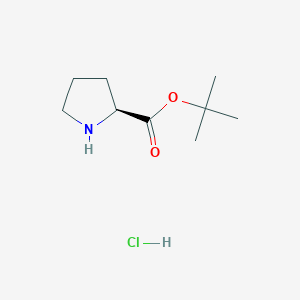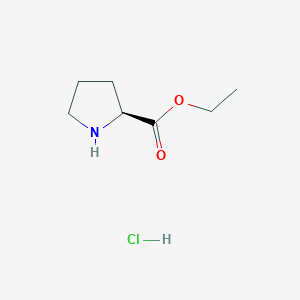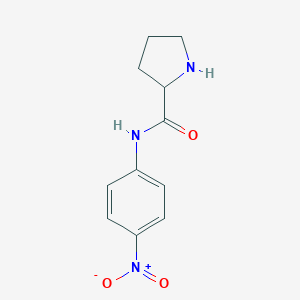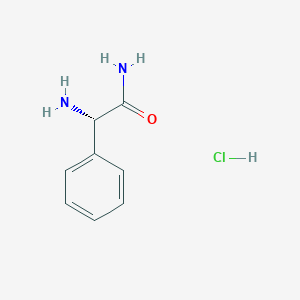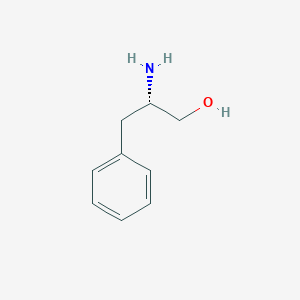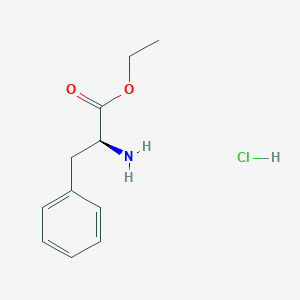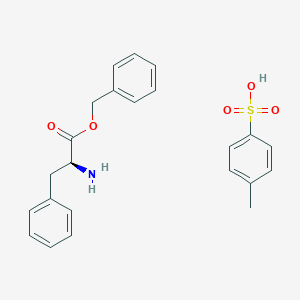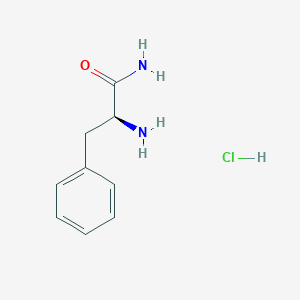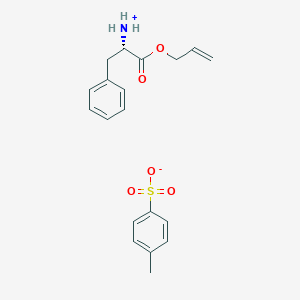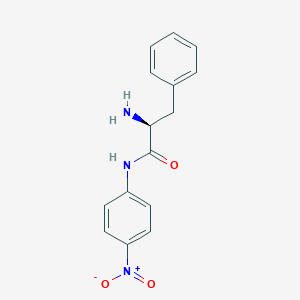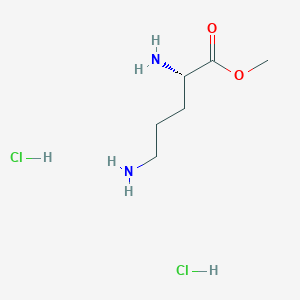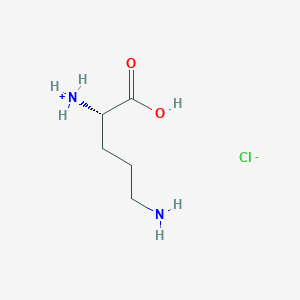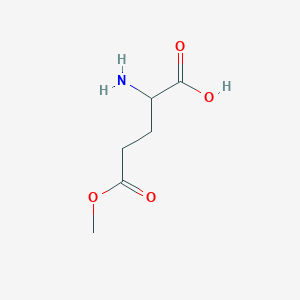
L-Glutamic acid 5-methyl ester
説明
L-Glutamic acid 5-methyl ester, also known as L-Glutamic acid γ-methyl ester, is a derivative of L-Glutamic acid . It is a non-proteinogenic L-alpha-amino acid and is an important raw material for the synthesis of several amino acids and amino acid medicines .
Synthesis Analysis
The synthesis of L-Glutamic acid 5-methyl ester involves the esterification of glutamic acid in methanol solvent in the presence of H2SO4 as a catalyst under certain reaction conditions . After the reaction, excessive H2SO4 is eliminated with Ba(OH)2 and methanol is recovered for reuse . This synthesis process is simple, low in cost, less in environmental pollution, and significant in industrial production .Molecular Structure Analysis
The linear formula of L-Glutamic acid 5-methyl ester is CH3OCOCH2CH2CH(NH2)COOH . Its molecular weight is 161.16 .Chemical Reactions Analysis
L-Glutamic acid 5-methyl ester is used in solution phase peptide synthesis . It is a protected form of L-Glutamic acid and is important to the mammalian central nervous system .Physical And Chemical Properties Analysis
L-Glutamic acid 5-methyl ester is a white solid . It has a density of 1.2±0.1 g/cm3, a boiling point of 316.1±37.0 °C at 760 mmHg, and a flash point of 145.0±26.5 °C . It has 5 H bond acceptors, 3 H bond donors, and 5 freely rotating bonds .科学的研究の応用
Chemotaxis in Bacteria : L-Glutamic acid 5-methyl ester was isolated from an Escherichia coli protein involved in chemotaxis, demonstrating its role in bacterial movement and signaling (Kleene, Toews, & Adler, 1977).
Role in Bacillus subtilis : Similar to E. coli, in Bacillus subtilis, the methylation of methyl-accepting chemotaxis proteins involves the formation of glutamate 5-methyl ester, showing its significance in bacterial protein methylation processes (Ahlgren & Ordal, 1983).
Synthesis of l-Glutamine : L-Glutamic acid γ-methyl ester is used in the synthesis of N-acetyl derivatives, demonstrating its utility in amino acid derivative synthesis (Maschler & Lichtenstein, 1962).
Radioisotope Labeling : It plays a role in the synthesis of radioisotope-labeled amino acids like L-glutamine-5-14C, indicating its importance in biochemical research (Havránek, Kopecká‐Schadtová, & Vereš, 1970).
Insect Neuromuscular Research : The γ-Methyl and γ-ethyl esters of L-glutamic acid, including its forms like L-Glutamic acid 5-methyl ester, can impact insect neuromuscular transmission, suggesting its potential as a tool in neurobiological research (Yamamoto & Washio, 1979).
Polymer Chemistry : In polymer chemistry, L-Glutamic acid 5-methyl ester is used for synthesizing poly-γ-glutamic acid methyl ester, which has applications in material science (Sanda, Fujiyama, & Endo, 2001).
Neuroscience Research : It's involved in the study of glutamate receptor agonists, providing insights into neurotransmission in the central nervous system (Krogsgaard‐Larsen et al., 1982).
Chiral Building Blocks in Synthesis : L-Glutamic acid α-methyl ester is used as a chiral building block in chemical synthesis, indicating its role in creating complex organic molecules (Adams et al., 1996).
Drug Delivery Research : It is used in the preparation of N5-Hydroxyethyl-L-Glutamine-co-L-Glutamic Acid Copolymers, which are studied for drug delivery applications (Bayley et al., 1993).
Insulinotropic Action Research : L-Glutamic acid 5-methyl ester is studied for its potential to potentiate the insulinotropic action of glucagon-like peptide 1, suggesting its relevance in diabetes research (Cancelas et al., 2001).
特性
IUPAC Name |
(2S)-2-amino-5-methoxy-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEYCCHDTIDZAE-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25086-16-2 | |
| Record name | L-Glutamic acid, 5-methyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2046171 | |
| Record name | (5)-Methyl L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Glutamic acid 5-methyl ester | |
CAS RN |
1499-55-4, 25086-16-2 | |
| Record name | 5-Methyl hydrogen L-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1499-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glutamic acid, 5-methyl ester, homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025086162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Glutamic acid, 5-methyl ester, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (5)-Methyl L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5)-methyl L-hydrogen glutamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.646 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glutamic acid gamma-methyl ester | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061715 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



